



# N-Desmethyl clomipramine as a reference standard in analytical chemistry

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# N-Desmethylclomipramine: A Reference Standard for Analytical Excellence

**Application Note and Protocols** 

Audience: Researchers, scientists, and drug development professionals.

## Introduction

N-Desmethylclomipramine, also known as norclomipramine, is the primary and pharmacologically active metabolite of the tricyclic antidepressant clomipramine.[1][2][3] As a crucial analyte in clinical and forensic toxicology, pharmacokinetic studies, and therapeutic drug monitoring, the availability of a high-purity N-Desmethylclomipramine reference standard is paramount for accurate quantification. This document provides detailed application notes and protocols for the use of N-Desmethylclomipramine as a reference standard in analytical chemistry, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Certified reference materials are available from various suppliers and are suitable for use in urine drug testing, clinical toxicology, or forensic analysis by LC-MS/MS or GC/MS.[4]

## **Physicochemical Properties and Storage**

Proper handling and storage of the reference standard are critical to maintain its integrity and ensure accurate analytical results.

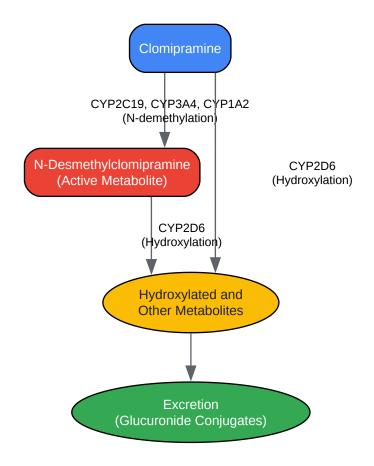


Property	Value
Chemical Name	3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin- 11-yl)-N-methylpropan-1-amine hydrochloride
Alternate Names	Desmethylclomipramine hydrochloride; Norclomipramine hydrochloride
CAS Number	29854-14-6
Molecular Formula	C18H21CIN2 · HCI
Molecular Weight	337.29 g/mol
Purity	>95% (HPLC)[5]
Storage Temperature	-20°C[5]
Stability	Stable for at least 1 year at recommended storage conditions.[6][7] Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month.[8][9]

## **Metabolic Pathway of Clomipramine**

N-Desmethylclomipramine is formed in the liver primarily through the N-demethylation of clomipramine. This metabolic process is catalyzed by several cytochrome P450 (CYP) enzymes, including CYP2C19, CYP3A4, and CYP1A2.[1][2][10] N-Desmethylclomipramine is itself further metabolized, primarily through hydroxylation by CYP2D6.[1][10]





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Caption: Metabolic pathway of clomipramine to N-Desmethylclomipramine.

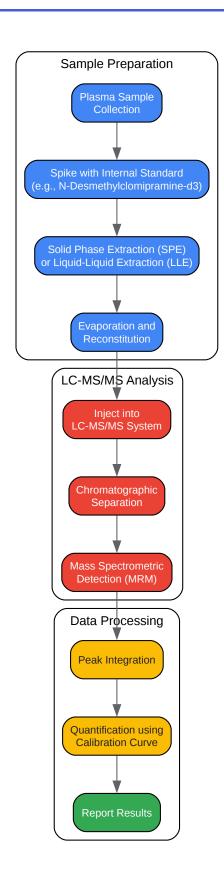
## **Analytical Method: Quantification by LC-MS/MS**

A sensitive and selective LC-MS/MS method is the preferred technique for the simultaneous quantification of clomipramine and N-Desmethylclomipramine in biological matrices such as human plasma.[11][12]

## **Experimental Workflow**

The following diagram illustrates a typical workflow for the analysis of N-Desmethylclomipramine in a research or clinical setting.





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Caption: Experimental workflow for N-Desmethylclomipramine analysis.



## **Detailed Experimental Protocol**

This protocol is a representative example for the quantification of N-Desmethylclomipramine in human plasma.

#### 4.2.1. Materials and Reagents

- N-Desmethylclomipramine reference standard
- N-Desmethylclomipramine-d3 internal standard (IS)[9]
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium acetate
- Human plasma (blank)
- Solid Phase Extraction (SPE) cartridges (e.g., cation exchange)[11][12]

#### 4.2.2. Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- 4.2.3. Chromatographic and Mass Spectrometric Conditions



Parameter	Condition
LC Column	BDS Hypersil C18 (100 mm × 4.6 mm, 5 μm) [11][12]
Mobile Phase	Methanol: Acetonitrile: 10 mM Ammonium Acetate (35:35:30 v/v/v)[11][12]
Flow Rate	0.4 mL/min[13]
Column Temperature	40 °C[13]
Injection Volume	5 μL[13]
Ionization Mode	Positive Electrospray Ionization (ESI+)
Detection Mode	Multiple Reaction Monitoring (MRM)

#### 4.2.4. Mass Spectrometry Transitions

Analyte	Precursor Ion (Q1) m/z	Product Ion (Q3) m/z
N-Desmethylclomipramine	301.1	72.1[11][12]
N-Desmethylclomipramine-d3 (IS)	304.2	75.2[11][12]
Clomipramine	315.2	86.2[11][12]

#### 4.2.5. Sample Preparation (Solid Phase Extraction)

- Condition the SPE cartridge according to the manufacturer's instructions.
- To 500  $\mu$ L of plasma, add the internal standard solution.
- Load the sample onto the conditioned SPE cartridge.
- Wash the cartridge to remove interferences.
- Elute the analyte and internal standard.



- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

## **Method Validation Parameters**

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for the quantification of N-Desmethylclomipramine.

Parameter	Typical Value
Linearity Range	0.500 - 200.000 ng/mL[11][12]
Correlation Coefficient (r²)	> 0.990[13]
Lower Limit of Quantification (LLOQ)	0.500 ng/mL[11]
Intra- and Inter-batch Precision (RSD%)	< 15%[13]
Accuracy	90% - 110%[13]
Recovery	> 95%[14]

# **Applications**

The use of N-Desmethylclomipramine as a reference standard is essential in various applications:

- Therapeutic Drug Monitoring (TDM): To optimize clomipramine dosage and minimize adverse effects by monitoring the levels of both the parent drug and its active metabolite.
- Pharmacokinetic (PK) and Bioequivalence (BE) Studies: To characterize the absorption, distribution, metabolism, and excretion of clomipramine.[11][12][15]
- Forensic and Clinical Toxicology: For the accurate identification and quantification of N-Desmethylclomipramine in cases of overdose or poisoning.
- Drug Metabolism Studies: To investigate the in vitro and in vivo metabolism of clomipramine and potential drug-drug interactions.[10]



## Conclusion

N-Desmethylclomipramine serves as an indispensable reference standard for the accurate and reliable quantification of this active metabolite in various biological matrices. The detailed LC-MS/MS protocol and method validation parameters provided in this application note offer a robust framework for researchers and analysts in diverse fields of drug analysis. The use of high-purity, certified reference standards is fundamental to ensuring data quality and integrity in both research and routine analytical testing.

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